1,3-Bis(benzenesulfonyl)propan-2-one

Description

1,3-Bis(benzenesulfonyl)propan-2-one is a symmetric diketone derivative featuring two benzenesulfonyl groups at the 1- and 3-positions of a propan-2-one core. Its synthesis, as described by Poli and co-workers, involves sulfonylation reactions to introduce the electron-withdrawing benzenesulfonyl substituents . These groups significantly influence the compound’s electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly for constructing complex heterocycles or as a ligand precursor.

Properties

CAS No. |

71560-75-3 |

|---|---|

Molecular Formula |

C15H14O5S2 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

1,3-bis(benzenesulfonyl)propan-2-one |

InChI |

InChI=1S/C15H14O5S2/c16-13(11-21(17,18)14-7-3-1-4-8-14)12-22(19,20)15-9-5-2-6-10-15/h1-10H,11-12H2 |

InChI Key |

RIMXXXXGJMPHLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=O)CS(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Biological Activity

1,3-Bis(benzenesulfonyl)propan-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other biological properties based on various studies.

Chemical Structure and Properties

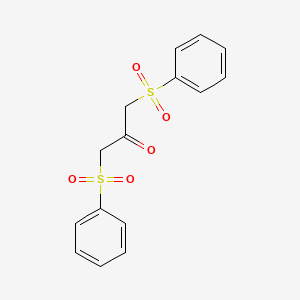

1,3-Bis(benzenesulfonyl)propan-2-one features a unique structure that contributes to its biological activity. The compound can be represented as follows:

This structure includes two benzenesulfonyl groups attached to a propan-2-one backbone, which enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that 1,3-bis(benzenesulfonyl)propan-2-one exhibits significant antimicrobial properties. In a study assessing its effectiveness against various bacterial strains, the compound demonstrated:

- IC50 Values :

- Against Staphylococcus aureus (Gram-positive): 0.5 μg/mL

- Against Escherichia coli (Gram-negative): 2 μg/mL

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 1,3-bis(benzenesulfonyl)propan-2-one has been evaluated against several cancer cell lines. Notable findings include:

- Cell Lines Tested :

- Hep G2 (liver cancer)

- A549 (lung cancer)

- MDA-MB-231 (breast cancer)

- HeLa (cervical cancer)

The compound exhibited IC50 values as low as 1.2 μM , indicating potent activity against these cancer types . Furthermore, it was found to inhibit the activity of 17β-hydroxysteroid dehydrogenases (17β-HSD), which are crucial in the regulation of estrogen levels, thus potentially impacting estrogen-dependent cancers like breast cancer .

The mechanism by which 1,3-bis(benzenesulfonyl)propan-2-one exerts its biological effects involves several pathways:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in steroid metabolism, which can alter the progression of hormone-sensitive tumors.

- Cell Cycle Arrest : It has been suggested that the compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Table: Biological Activity Summary

Comparison with Similar Compounds

Table 1: Key Properties of 1,3-Bis(benzenesulfonyl)propan-2-one and Related Compounds

Structural and Electronic Differences

- Electron-Withdrawing vs. Electron-Donating Groups: The benzenesulfonyl groups in the target compound create a strongly electron-deficient core, enhancing its reactivity in nucleophilic additions or cyclocondensation reactions . In contrast, phenylthio (C₁₅H₁₄OS₂) and methylsulfanyl (C₁₁H₁₁NO₃S₂) substituents donate electron density, stabilizing the propan-2-one core and altering reaction pathways . The oxadiazole-sulfanyl derivative (C₁₇H₁₂N₆O₃S₂) combines π-conjugated oxadiazole rings with sulfanyl linkers, enabling intramolecular charge transfer and luminescent properties .

- Conformational Flexibility: The oxadiazole-sulfanyl compound adopts a distorted "W" conformation due to steric hindrance and π-π interactions between pyridyl and oxadiazole moieties . The methylsulfanyl derivative (C₁₁H₁₁NO₃S₂) exhibits a planar nitrobenzene group tilted by 35.07° relative to the propenone core, facilitating C–H⋯S/O hydrogen bonding .

Reactivity and Functional Utility

- Synthetic Versatility: The target compound’s benzenesulfonyl groups activate the carbonyl carbons for [3+3] cyclizations or SNAr reactions, as demonstrated in the synthesis of naphthol derivatives . Methylsulfanyl-substituted analogs (e.g., C₁₁H₁₁NO₃S₂) serve as precursors for ketene aminals due to their ability to undergo cyclization via sulfur elimination .

Supramolecular Interactions :

Preparation Methods

Aldol-SNAr-Dehydration Cascade Reaction

The [3+3] Aldol-SNAr-Dehydration strategy, pioneered by Poli and co-workers, represents the most widely adopted method for synthesizing 1,3-bis(benzenesulfonyl)propan-2-one. This one-pot cascade reaction involves:

- Aldol Condensation : 2-Fluorobenzaldehyde derivatives react with 1,3-disubstituted acetones (e.g., 1,3-dibenzoylacetone) in anhydrous DMF at 65–70°C.

- Nucleophilic Aromatic Substitution (SNAr) : The intermediate enolate attacks the activated aryl fluoride, facilitated by K₂CO₃ as a base.

- Dehydration : Spontaneous elimination of water yields the conjugated diketone-sulfone product.

Optimized Conditions :

- Molar Ratio : 1:2 (aldehyde:dinucleophile)

- Base : 2 equivalents K₂CO₃

- Solvent : Dry DMF

- Temperature : 65–70°C for 6–12 hours

- Yield : 72–87% after column chromatography

Mechanistic Insight :

Regioselectivity arises from the differential acidity of the methylene protons in unsymmetrical 1,3-disubstituted acetones. The more acidic proton participates in the initial aldol step, while the less acidic site engages in the SNAr ring closure.

Radical-Mediated Sulfonylation

An alternative approach employs manganese-catalyzed radical sulfonylation of propan-2-one derivatives with benzenesulfonyl chlorides (Fig. 1).

Procedure :

- Substrate Activation : Allyl methyl carbonate or pent-4-en-1-ol reacts with 4-methylbenzenesulfonyl chloride (3 equivalents).

- Catalytic System : Mn₂(CO)₁₀ (0.1 equiv) and (Me₃Si)₃SiH (1.5 equiv) in 1,4-dioxane.

- Reaction Duration : 18–24 hours at 110–140°C.

Key Advantages :

- Tolerates electron-deficient and sterically hindered sulfonyl chlorides

- Enables late-stage functionalization of complex ketones

Limitations :

- Moderate yields (50–72%) due to competing over-sulfonylation

- Requires stringent anhydrous conditions

Representative Data :

| Entry | Substrate | Sulfonyl Chloride | Yield (%) |

|---|---|---|---|

| 1 | Allyl methyl carbonate | 4-methylbenzenesulfonyl | 50 |

| 2 | Pent-4-en-1-ol | 4-methylbenzenesulfonyl | 57 |

| 3 | 1-Methoxy-4-vinylbenzene | 4-methylbenzenesulfonyl | 71 |

Palladium-Catalyzed Desulfitative Coupling

Although primarily used for synthesizing 1,3-diheteroarylbenzenes, palladium-catalyzed methods using benzene-1,3-disulfonyl dichloride offer potential adaptability.

Experimental Protocol :

- Coupling Partner : 2-n-Butylfuran (2.5 equivalents)

- Catalyst : PdCl₂(CH₃CN)₂ (5 mol%)

- Base : Li₂CO₃ (3 equivalents)

- Solvent : 1,4-Dioxane at 140°C for 48 hours

Outcome :

- Achieves mono- and di-sulfonylation with 85–87% selectivity

- Limited to activated arenes, necessitating further optimization for aliphatic ketones

Reaction Mechanism and Kinetic Analysis

Aldol-SNAr-Dehydration Pathway

The reaction proceeds through three distinct phases (Scheme 1):

- Enolate Formation : Deprotonation of 1,3-dibenzoylacetone by K₂CO₃ generates a resonance-stabilized enolate.

- Aldol Addition : Enolate attacks the carbonyl carbon of 2-fluorobenzaldehyde, forming a β-hydroxy ketone intermediate.

- SNAr Cyclization : Fluoride displacement by the adjacent carbonyl oxygen creates a six-membered transition state.

- Aromatization : Dehydration yields the fully conjugated 1,3-bis-sulfonylpropan-2-one.

Kinetic Studies :

Radical Sulfonylation Mechanism

The manganese-catalyzed process involves (Fig. 2):

- Radical Initiation : Mn₂(CO)₁₀ undergoes homolytic cleavage under heat to generate Mn(CO)₅· radicals.

- Hydrogen Atom Transfer (HAT) : (Me₃Si)₃SiH abstracts a β-hydrogen from the ketone, forming a carbon-centered radical.

- Sulfonyl Radical Addition : Benzenesulfonyl chloride reacts with the radical intermediate, followed by SO₂ extrusion.

- Termination : Radical recombination yields the bis-sulfonylated product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

- δ 7.85–7.67 (m, 4H, Ar–H)

- δ 7.58–7.24 (m, 6H, Ar–H)

- δ 4.51 (s, 4H, CH₂–SO₂)

¹³C NMR (101 MHz, CDCl₃) :

- δ 186.4 (C=O)

- δ 138.2–128.3 (Ar–C)

- δ 67.6 (CH₂–SO₂)

MS (EI) : m/z 338 [M⁺], consistent with C₁₅H₁₄O₅S₂.

Comparative Analysis of Synthetic Routes

| Parameter | Aldol-SNAr | Radical Sulfonylation | Pd-Catalyzed Coupling |

|---|---|---|---|

| Yield (%) | 72–87 | 50–71 | 85–87 (selectivity) |

| Reaction Time (h) | 6–12 | 18–24 | 48 |

| Temperature (°C) | 65–70 | 110–140 | 140 |

| Functional Group Tolerance | Moderate | High | Low |

| Scalability | >25 mmol demonstrated | Limited data | Not reported |

Q & A

Q. What synthetic methodologies are recommended for preparing 1,3-Bis(benzenesulfonyl)propan-2-one?

The compound is synthesized via the procedure developed by Poli and co-workers, which involves sulfonylation of propan-2-one derivatives using benzenesulfonyl chloride under controlled conditions. Key steps include:

- Reaction Setup : Use of a polar aprotic solvent (e.g., DMF) and a base (e.g., triethylamine) to facilitate sulfonylation.

- Purification : Column chromatography or recrystallization to isolate the product.

- Yield : Reported yields are not explicitly stated in available literature, but optimization of stoichiometry and reaction time is critical .

Q. What spectroscopic techniques are essential for characterizing 1,3-Bis(benzenesulfonyl)propan-2-one?

Characterization typically involves:

Q. How should 1,3-Bis(benzenesulfonyl)propan-2-one be stored to ensure stability?

- Storage Conditions : Inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation.

- Decomposition Risks : Exposure to strong bases (e.g., KCO) at elevated temperatures (>65°C) can lead to decomposition, as observed in related bis-sulfonyl compounds .

Advanced Research Questions

Q. What are the decomposition pathways of 1,3-Bis(benzenesulfonyl)propan-2-one under basic conditions?

In [3+3] cyclization reactions, similar bis-sulfonyl compounds decompose under strong basic conditions (e.g., KCO at 65–70°C), forming aldehydes via sulfone elimination. Milder bases (e.g., EtN) may reduce decomposition but require temperature optimization .

Q. Table 1: Reaction Outcomes Under Basic Conditions

| Base | Temperature (°C) | Outcome | Yield (%) |

|---|---|---|---|

| KCO | 65–70 | Decomposition | – |

| EtN | 65–70 | 5-Nitro-2-(PhSO)Benzaldehyde | 82 |

Q. How can computational modeling predict the reactivity of 1,3-Bis(benzenesulfonyl)propan-2-one?

Q. What role does this compound play in coordination chemistry?

While direct studies are limited, structurally analogous propan-2-one derivatives act as ligands for transition metals (e.g., Ru(II)). The sulfonyl groups may coordinate via oxygen atoms, enabling applications in supramolecular chemistry or catalysis. Spectroscopic and electrochemical analyses (e.g., UV-Vis, cyclic voltammetry) are recommended to validate coordination behavior .

Q. How does 1,3-Bis(benzenesulfonyl)propan-2-one compare to analogous sulfonyl compounds in reactivity?

- Reactivity Trends : Bis-sulfonyl groups enhance electron-withdrawing effects, increasing susceptibility to nucleophilic attack compared to mono-sulfonyl derivatives.

- Case Study : In [3+3] cyclizations, 1-phenyl-3-(phenylsulfonyl)propan-2-one (analog) decomposes under basic conditions, whereas non-sulfonyl analogs proceed efficiently .

Methodological Recommendations

- Synthetic Optimization : Vary solvent (DMF vs. THF) and base (EtN vs. NaH) to improve yield .

- Analytical Validation : Cross-validate NMR and MS data with X-ray crystallography if single crystals are obtainable .

- Safety Protocols : Use fume hoods and personal protective equipment (PPE) due to potential sulfonyl group toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.